
4-o-Tolyl-o,o'-azotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-o-Tolyl-o,o’-azotoluene is an aromatic compound with the molecular formula C21H20N2 and a molecular weight of 300.4 g/mol . It is characterized by the presence of an azo group (-N=N-) linking two tolyl groups, which are derivatives of toluene. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-o-Tolyl-o,o’-azotoluene typically involves the azo coupling reaction between two tolyl derivatives. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the azo bond. The general synthetic route can be summarized as follows:
Diazotization: A tolyl amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another tolyl derivative under basic conditions to form the azo compound.
Industrial Production Methods
While specific industrial production methods for 4-o-Tolyl-o,o’-azotoluene are not well-documented, the general principles of azo compound synthesis apply. These methods typically involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-o-Tolyl-o,o’-azotoluene can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro derivatives of the tolyl groups.
Reduction: Toluidine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-o-Tolyl-o,o’-azotoluene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying azo compounds.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-o-Tolyl-o,o’-azotoluene involves its interaction with various molecular targets. The azo group can undergo redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The specific pathways involved depend on the context of its use and the conditions under which it is studied.
Comparison with Similar Compounds
Similar Compounds
4-o-Tolyl-o,o’-azobenzene: Similar structure but with a benzene ring instead of a tolyl group.
4-o-Tolyl-o,o’-azoxytoluene: Contains an azoxy group (-N=N(O)-) instead of an azo group.
4-o-Tolyl-o,o’-hydrazotoluene: Contains a hydrazo group (-NH-NH-) instead of an azo group.
Uniqueness
4-o-Tolyl-o,o’-azotoluene is unique due to its specific combination of tolyl groups and the azo linkage. This structure imparts distinct chemical and physical properties, making it valuable for specific research applications and industrial uses.
Properties
IUPAC Name |
[2-methyl-4-(2-methylphenyl)phenyl]-(2-methylphenyl)diazene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2/c1-15-8-4-6-10-19(15)18-12-13-21(17(3)14-18)23-22-20-11-7-5-9-16(20)2/h4-14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQRSIYKDDCEFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)N=NC3=CC=CC=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858492 |
Source


|
| Record name | (E)-1-(2',3-Dimethyl[1,1'-biphenyl]-4-yl)-2-(2-methylphenyl)diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857484-43-6 |
Source


|
| Record name | (E)-1-(2',3-Dimethyl[1,1'-biphenyl]-4-yl)-2-(2-methylphenyl)diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
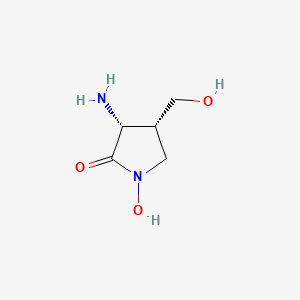

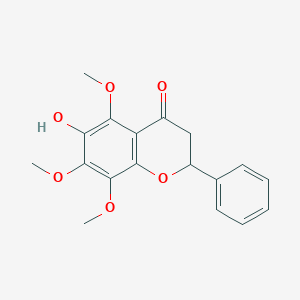
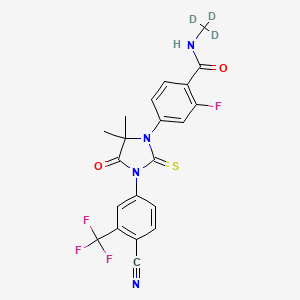

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)
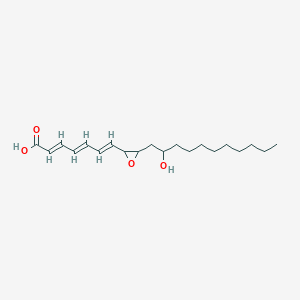
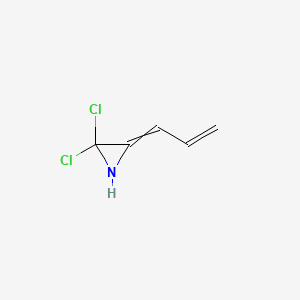
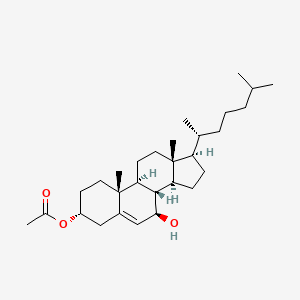
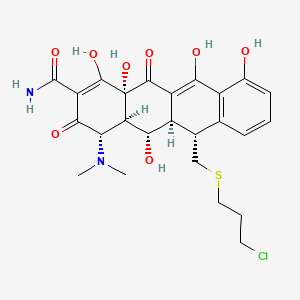
![2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B587766.png)
